

(+)-Osbeckic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Osbeckic acid

Cat. No.: B1662967

[Get Quote](#)

FOR IMMEDIATE RELEASE

A Comprehensive Overview of **(+)-Osbeckic Acid**: Physicochemical Properties, Biological Activity, and Experimental Protocols

This technical guide offers an in-depth resource for researchers, scientists, and drug development professionals on **(+)-Osbeckic acid**, a naturally occurring compound with demonstrated vasorelaxant properties. This document compiles its known chemical data, biological effects, and relevant experimental methodologies.

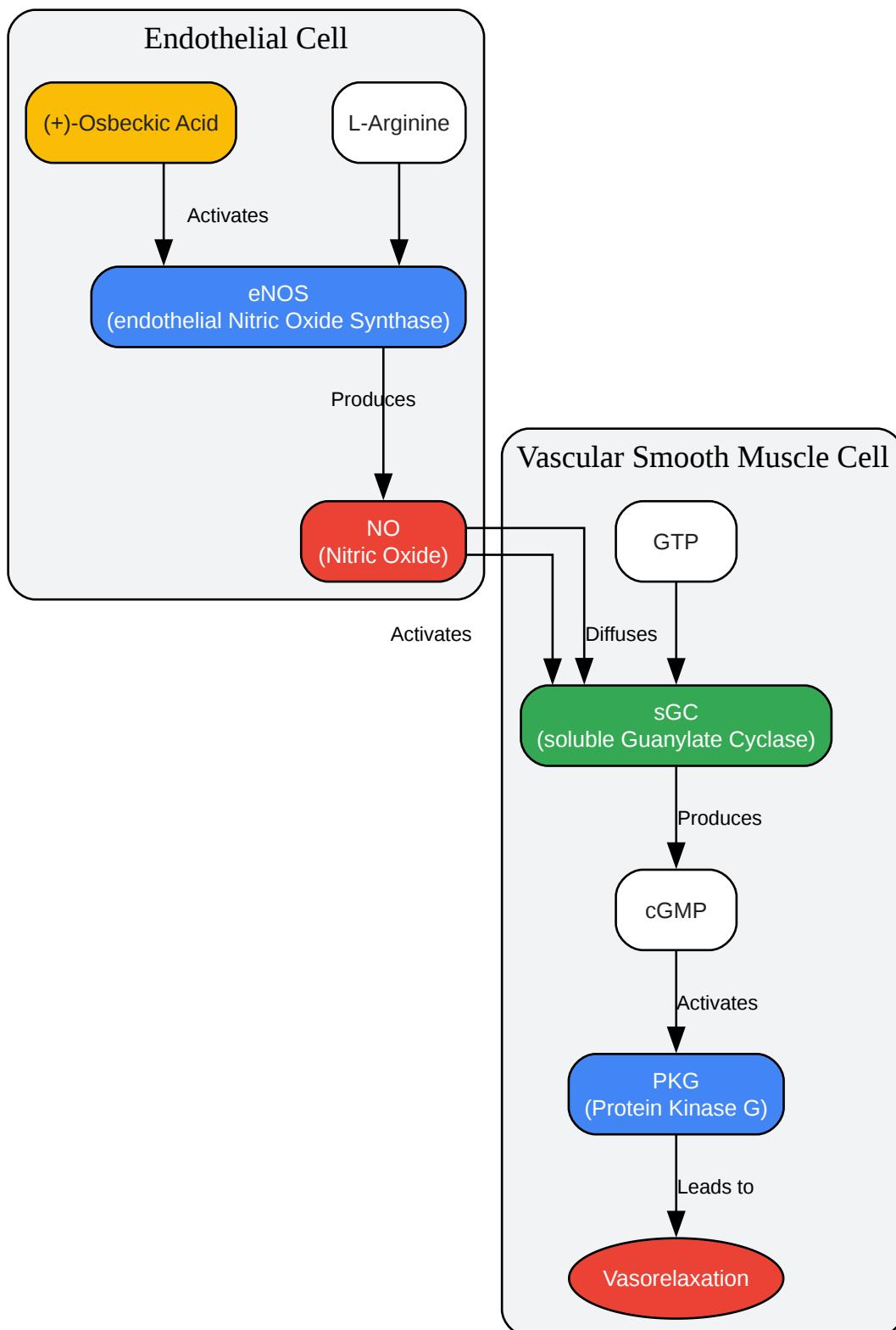
Core Data Summary

(+)-Osbeckic acid, a small molecule isolated from Tartary Buckwheat (*Fagopyrum tataricum*), has garnered interest for its potential cardiovascular applications.[\[1\]](#)[\[2\]](#) Its fundamental physicochemical properties are detailed below.

Property	Value	Reference(s)
CAS Number	112923-64-5	[2] [3]
Molecular Formula	C ₇ H ₆ O ₆	[3] [4]
Molecular Weight	186.12 g/mol	[2] [4]

Biological Activity: Vasorelaxant Effects

The primary biological activity attributed to isolated **(+)-Osbeckic acid** is its vasorelaxant effect.[\[1\]](#)[\[4\]](#) Quantitative analysis in ex vivo models has established its potency.


Parameter	Value	Test System	Contractile Agent	Reference(s)
EC ₅₀	887 μM	Sprague-Dawley rat thoracic aorta rings	1.0 μM phenylephrine	[1] [5] [6]

While extracts of Osbeckia octandra, which contain osbeckic acid, have shown potential anticancer and antioxidant activities, these effects have not yet been directly attributed to the isolated **(+)-Osbeckic acid**.[\[4\]](#)

Mechanism of Action: A Proposed Signaling Pathway

The precise mechanism of action for **(+)-Osbeckic acid** is not yet fully elucidated. However, evidence from studies on the rutin-free Tartary buckwheat extract from which it was isolated suggests an endothelium-dependent mechanism.[\[5\]](#) The proposed pathway involves the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade.[\[5\]](#)[\[7\]](#)

Proposed Vasorelaxation Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Proposed endothelium-dependent vasorelaxation pathway of **(+)-Osbeckic acid**.

This proposed mechanism suggests that **(+)-Osbeckic acid** stimulates endothelial cells to produce nitric oxide (NO) via the activation of eNOS.^[5] NO then diffuses into the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme, in turn, catalyzes the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). The subsequent increase in cGMP levels activates Protein Kinase G (PKG), initiating a cascade of events that ultimately leads to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation, resulting in vasodilation.^{[5][8]}

Experimental Protocols

Isolation of (+)-Osbeckic Acid from Tartary Buckwheat

While a detailed synthesis protocol for **(+)-Osbeckic acid** is not readily available in the cited literature, its isolation from natural sources has been described. A general workflow for its extraction and identification is as follows:

Generalized Isolation and Identification Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation and identification of **(+)-Osbeckic acid**.

The process begins with an acidic fraction obtained from a rutin-free Tartary Buckwheat extract.^[6] This fraction is then subjected to reversed-phase high-performance liquid chromatography (HPLC) for separation.^[6] Prominent peaks are collected, and the chemical structures of the compounds are determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS), leading to the identification of **(+)-Osbeckic acid**.^[6]

Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

To assess the vasorelaxant activity of **(+)-Osbeckic acid**, a standard pharmacological preparation using isolated rat thoracic aorta rings is employed. The following protocol is a generalized methodology based on standard practices.

1. Preparation of Aortic Rings:

- Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit physiological salt solution (PSS).[\[5\]](#)
- Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in width.[\[5\]](#)
- For endothelium-independent studies, the endothelium can be denuded by gently rubbing the intimal surface. Confirmation of denudation is achieved by observing the lack of a relaxant response to acetylcholine.[\[5\]](#)

2. Isometric Tension Measurement:

- Aortic rings are mounted in organ bath chambers containing PSS at 37°C, continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).[\[5\]](#)
- The rings are connected to an isometric force transducer to record changes in tension.
- An optimal resting tension is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the PSS being changed every 15-20 minutes.[\[5\]\[8\]](#)

3. Vasorelaxation Protocol:

- The viability of the aortic rings is assessed by inducing a contraction with a vasoconstrictor agent, such as phenylephrine (1.0 μM) or potassium chloride.[\[5\]\[8\]](#)
- Once a stable contraction plateau is reached, cumulative concentrations of **(+)-Osbeckic acid** are added to the organ bath.[\[8\]](#)
- The relaxation response at each concentration is recorded as a percentage decrease from the pre-contracted tone.[\[5\]](#)

4. Data Analysis:

- A concentration-response curve is constructed from the recorded relaxation responses.[\[5\]](#)

- The EC₅₀ value, representing the concentration of **(+)-Osbeckic acid** that produces 50% of the maximal relaxation, is calculated from this curve.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(+)-Osbeckic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662967#osbeckic-acid-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com